Methyl 1-propenyl disulfide
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Overview
Description
Methyl 1-propenyl disulfide is an organosulfur compound with the molecular formula C₄H₈S₂ and a molecular weight of 120.236 g/mol It is known for its distinctive sulfurous odor and is commonly found in various Allium species, such as garlic and onions
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 1-propenyl disulfide can be synthesized through several methods. One common approach involves the reaction of methyl thiol with propenyl halides under controlled conditions. Another method includes the use of thiourea and elemental sulfur in the presence of sodium carbonate in wet polyethylene glycol at 40°C . This method is efficient and avoids contamination by higher polysulfides.
Industrial Production Methods: Industrial production of this compound typically involves the oxidation of methyl thiol in the presence of suitable oxidizing agents. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-propenyl disulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the disulfide bond is cleaved and replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted disulfides and thiols.
Scientific Research Applications
Methyl 1-propenyl disulfide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: It is studied for its antimicrobial and antifungal properties.
Industry: It is used in the flavor and fragrance industry to impart a characteristic sulfurous note to products.
Mechanism of Action
The mechanism of action of methyl 1-propenyl disulfide involves several pathways:
Hydrogen Sulfide Release: It can release hydrogen sulfide, which acts as a signaling molecule in various biological processes.
Radical Scavenging Activity: It exhibits antioxidant properties by scavenging free radicals.
Enzyme Inhibition: It can inhibit certain enzymes, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Methyl 1-propenyl disulfide is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
Dimethyl disulfide: Known for its strong odor and use in pest control.
Diallyl disulfide: Found in garlic, known for its health benefits.
Methyl propyl disulfide: Similar in structure but with different reactivity and applications.
Each of these compounds has distinct properties and applications, making this compound a valuable compound in its own right.
Properties
CAS No. |
5905-47-5 |
---|---|
Molecular Formula |
C4H8S2 |
Molecular Weight |
120.2 g/mol |
IUPAC Name |
(E)-1-(methyldisulfanyl)prop-1-ene |
InChI |
InChI=1S/C4H8S2/c1-3-4-6-5-2/h3-4H,1-2H3/b4-3+ |
InChI Key |
FUDUFCLRGSEHAJ-ONEGZZNKSA-N |
SMILES |
CC=CSSC |
Isomeric SMILES |
C/C=C/SSC |
Canonical SMILES |
CC=CSSC |
density |
0.955-0.961 |
physical_description |
colourless liquid |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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